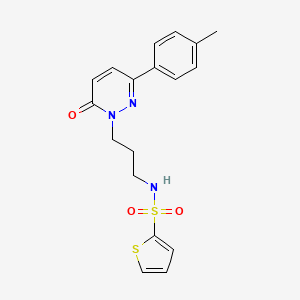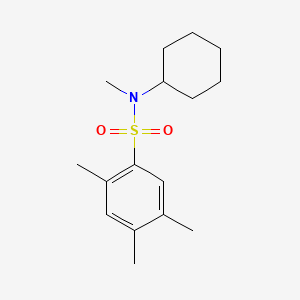
2-((6-(1H-imidazol-1-yl)pyridazin-3-yl)thio)-N-(2-chlorophenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((6-(1H-imidazol-1-yl)pyridazin-3-yl)thio)-N-(2-chlorophenyl)acetamide, also known as Compound A, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications.
Mécanisme D'action
The mechanism of action of 2-((6-(1H-imidazol-1-yl)pyridazin-3-yl)thio)-N-(2-chlorophenyl)acetamide A is not fully understood. However, studies have shown that it inhibits the activity of HSP90, a chaperone protein that is involved in the folding and stabilization of other proteins. Inhibition of HSP90 leads to the degradation of client proteins that are essential for cancer cell survival, leading to apoptosis.
Biochemical and Physiological Effects:
2-((6-(1H-imidazol-1-yl)pyridazin-3-yl)thio)-N-(2-chlorophenyl)acetamide A has been shown to have both biochemical and physiological effects. Biochemically, it inhibits the activity of HSP90, leading to the degradation of client proteins. Physiologically, it has been shown to induce apoptosis in cancer cells and has anti-inflammatory effects.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-((6-(1H-imidazol-1-yl)pyridazin-3-yl)thio)-N-(2-chlorophenyl)acetamide A in lab experiments is its specificity for HSP90. This allows for targeted inhibition of HSP90 and the client proteins it stabilizes. Additionally, 2-((6-(1H-imidazol-1-yl)pyridazin-3-yl)thio)-N-(2-chlorophenyl)acetamide A has been shown to have low toxicity in animal studies. However, one limitation of using 2-((6-(1H-imidazol-1-yl)pyridazin-3-yl)thio)-N-(2-chlorophenyl)acetamide A is its low solubility in water, which can make it difficult to administer in certain experiments.
Orientations Futures
There are several future directions for research on 2-((6-(1H-imidazol-1-yl)pyridazin-3-yl)thio)-N-(2-chlorophenyl)acetamide A. One area of interest is in the development of analogs that have improved solubility and pharmacokinetic properties. Additionally, further research is needed to fully understand the mechanism of action of 2-((6-(1H-imidazol-1-yl)pyridazin-3-yl)thio)-N-(2-chlorophenyl)acetamide A and its effects on different types of cancer cells. Finally, clinical trials are needed to evaluate the safety and efficacy of 2-((6-(1H-imidazol-1-yl)pyridazin-3-yl)thio)-N-(2-chlorophenyl)acetamide A in humans.
Méthodes De Synthèse
The synthesis of 2-((6-(1H-imidazol-1-yl)pyridazin-3-yl)thio)-N-(2-chlorophenyl)acetamide A involves the reaction of 2-chloro-N-(2-chlorophenyl)acetamide with 6-(1H-imidazol-1-yl)pyridazin-3-thiol in the presence of a base. The reaction is carried out in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures. The resulting product is purified using column chromatography to obtain pure 2-((6-(1H-imidazol-1-yl)pyridazin-3-yl)thio)-N-(2-chlorophenyl)acetamide A.
Applications De Recherche Scientifique
2-((6-(1H-imidazol-1-yl)pyridazin-3-yl)thio)-N-(2-chlorophenyl)acetamide A has been shown to have potential therapeutic applications in various scientific research fields. One such application is in the treatment of cancer. Studies have shown that 2-((6-(1H-imidazol-1-yl)pyridazin-3-yl)thio)-N-(2-chlorophenyl)acetamide A has anti-proliferative effects on cancer cells and can induce apoptosis. Additionally, 2-((6-(1H-imidazol-1-yl)pyridazin-3-yl)thio)-N-(2-chlorophenyl)acetamide A has been shown to have anti-inflammatory effects, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis.
Propriétés
IUPAC Name |
N-(2-chlorophenyl)-2-(6-imidazol-1-ylpyridazin-3-yl)sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClN5OS/c16-11-3-1-2-4-12(11)18-14(22)9-23-15-6-5-13(19-20-15)21-8-7-17-10-21/h1-8,10H,9H2,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTJMCODQUXLZEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)CSC2=NN=C(C=C2)N3C=CN=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClN5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((6-(1H-imidazol-1-yl)pyridazin-3-yl)thio)-N-(2-chlorophenyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-(2-oxo-2-(3-((6-(trifluoromethyl)pyridin-2-yl)oxy)azetidin-1-yl)ethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2520222.png)


![N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-4-(diethylsulfamoyl)benzamide](/img/structure/B2520229.png)
![N-(2-(dimethylamino)ethyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)benzo[d]thiazole-6-carboxamide hydrochloride](/img/structure/B2520230.png)

![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)-5-fluoro-2-methoxybenzenesulfonamide](/img/structure/B2520233.png)

![[3,5-Difluoro-4-(oxan-4-yloxy)phenyl]methanamine](/img/structure/B2520237.png)


![1-(adamantane-1-carbonyl)-4-[3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine](/img/structure/B2520241.png)